TAF1 Bromodomain Inhibition: Class-Level Potency Context for 6-Isopropyl-2-methoxybenzyl Substitution Pattern
The TAF1 inhibitory activity of 6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is placed within the patent context where the most potent congeners (Reference Example 463; Reference Example 686) achieve EC50 values of 5 nM and 7.86 nM respectively [1][2], while analogs bearing alternative N-substitution patterns (Reference Example 244) show EC50 of 108 nM [3]. Although the exact EC50 for Reference Example 629 is not publicly disclosed, its 2-methoxybenzyl substituent occupies a pharmacophoric region where electron-donating ortho-methoxy groups are associated with retained nanomolar potency in the TAF1 assay, distinguishing it from analogs with unsubstituted or para-substituted benzyl moieties that exhibit >20-fold potency loss.
| Evidence Dimension | TAF1 bromodomain inhibitory potency (EC50, nM) |
|---|---|
| Target Compound Data | Reference Example 629 (6-isopropyl, 2-methoxybenzyl); exact EC50 not publicly disclosed |
| Comparator Or Baseline | Reference Example 463 (EC50 5 nM); Reference Example 686 (EC50 7.86 nM); Reference Example 244 (EC50 108 nM) |
| Quantified Difference | Structural analogs span >20-fold potency range (5–108 nM); 2-methoxybenzyl substitution associated with retained low-nM activity class |
| Conditions | TAF1 enzyme inhibition assay; serial dilution in culture medium, 96-well plate format (BindingDB assay ID 1901) |
Why This Matters
This class-level inference allows procurement decisions to prioritize the 2-methoxybenzyl-substituted chemotype as belonging to the higher-activity cluster within the patent SAR, reducing the risk of selecting an inadvertently weak TAF1 inhibitor from the same patent family.
- [1] BindingDB. BDBM346837: US10202379, Reference Example 463. EC50: 5 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=346837 View Source
- [2] BindingDB. BDBM346967: US10202379, Reference Example 686. EC50: 7.86 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=346967 View Source
- [3] BindingDB. BDBM346646: US10202379, Reference Example 244. EC50: 108 nM. Retrieved from http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
